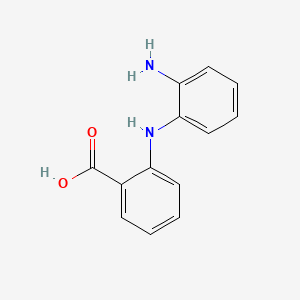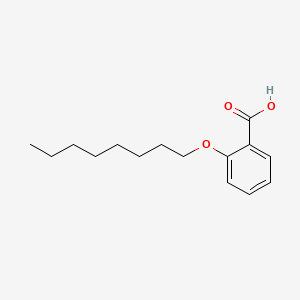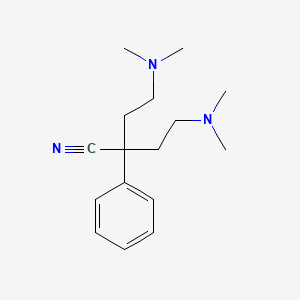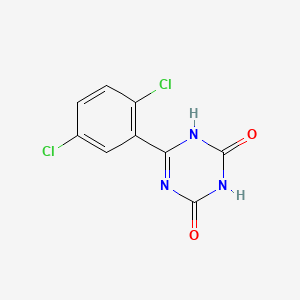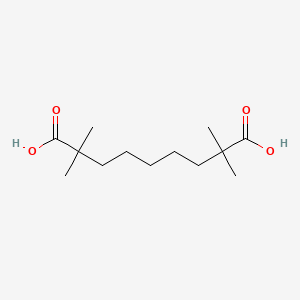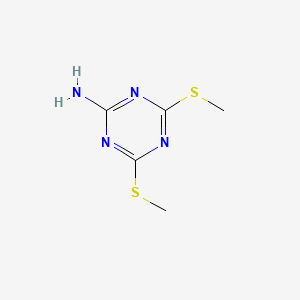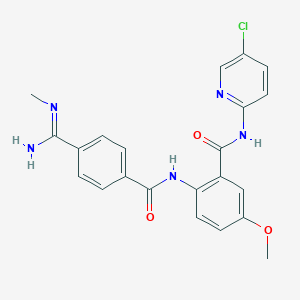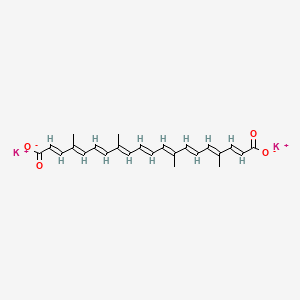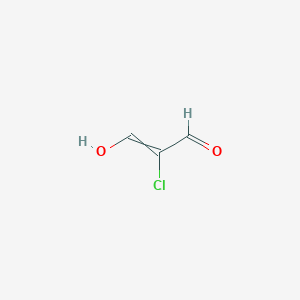
2-Propenal, 2-chloro-3-hydroxy-
Übersicht
Beschreibung
“2-Propenal, 2-chloro-3-hydroxy-” is a chemical compound with the molecular formula CHClO. It has an average mass of 108.524 Da and a monoisotopic mass of 107.997810 Da .
Molecular Structure Analysis
The molecular structure of “2-Propenal, 2-chloro-3-hydroxy-” is characterized by the presence of a hydroxyl group (OH) and a chloro group (Cl) attached to a propenal backbone .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Oxidation
In the field of organic synthesis, 2-Propenal, 2-chloro-3-hydroxy- (and related compounds) have been utilized in various chemical reactions. Moriarty et al. (1992) demonstrated the use of 1-alkoxyallenes in the synthesis of 3-acetoxy-3-alkoxypropynes and phenyl-substituted propenals and propenones, highlighting the versatility of such compounds in synthesizing complex molecular structures (Moriarty et al., 1992).
2. Isomerization and Decomposition Studies
The dynamics of isomerization and decomposition of propenal, a related compound, have been a subject of theoretical study. Chin and Lee (2011) explored this aspect using quantum-chemical calculations, providing insights into the potential-energy surfaces and reaction mechanisms of propenal and its variants (Chin & Lee, 2011).
3. Aldehyde Mediated Reactions
In the context of aldehyde chemistry, Lombardo et al. (2001) introduced a new protocol for the acetoxyallylation of aldehydes, utilizing 3-bromo-1-acetoxy-1-propene, which is a formal derivative of 2-Propenal, 2-chloro-3-hydroxy-. This method showcased the role of such compounds in facilitating regioselective addition reactions to aldehydes (Lombardo et al., 2001).
4. Photodissociation Studies
The study of the photodissociation of propenal, another related compound, at various wavelengths, has been conducted to understand the dissociation mechanisms and kinetic energy distributions of photofragments. Chaudhuri and Lee (2011) provided comprehensive insights into the multi-channel dissociation mechanisms of propenal (Chaudhuri & Lee, 2011).
5. Transformation in Chlorination
Rodil et al. (2012) investigated the transformation of pharmaceuticals during chlorination, providing insights into the reaction pathways involving derivatives of 2-Propenal, 2-chloro-3-hydroxy-, such as chloro-hydroxy-phenazone. This study is significant in understanding the environmental impact and transformation of such compounds during water treatment processes (Rodil et al., 2012).
6. Anticancer Properties
Gan et al. (2009) explored the structure-activity analysis of 2'-modified cinnamaldehyde analogues, including compounds structurally related to 2-Propenal, 2-chloro-3-hydroxy-, as potential anticancer agents. Their findings highlight the propenal group's role in the antiproliferative and proapoptotic effects, underlining the therapeutic potential of these compounds (Gan et al., 2009).
Zukünftige Richtungen
While specific future directions for “2-Propenal, 2-chloro-3-hydroxy-” are not mentioned in the available literature, a review on intramolecular hydrogen bonding suggests that this area of research could stimulate the design of new multicomponent strategies for the synthesis of biologically relevant heterocycles .
Eigenschaften
IUPAC Name |
2-chloro-3-hydroxyprop-2-enal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClO2/c4-3(1-5)2-6/h1-2,5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXFXUMRQSTIKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C=O)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426536 | |
| Record name | 2-Propenal, 2-chloro-3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50704-42-2 | |
| Record name | 2-Propenal, 2-chloro-3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



